molecular formula C10H15I B6233095 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287289-31-8

1-cyclopentyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B6233095
CAS No.: 2287289-31-8
M. Wt: 262.1
InChI Key:
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Description

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane is a synthetic compound with the molecular formula C10H15I. It is part of the bicyclo[1.1.1]pentane family, characterized by a unique three-membered ring structure fused with a cyclopentyl group and an iodine atom.

Preparation Methods

The synthesis of 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, ketones, and various cycloadducts.

Scientific Research Applications

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-Azido-3-iodobicyclo[1.1.1]pentane: This compound features an azido group instead of a cyclopentyl group, leading to different reactivity and applications.

    1-Cyclopentyl-3-chlorobicyclo[1.1.1]pentane: The chlorine atom in place of iodine results in different chemical properties and reactivity.

    1-Cyclopentyl-3-bromobicyclo[1.1.1]pentane:

The uniqueness of this compound lies in its specific combination of the cyclopentyl group and iodine atom, which imparts distinct chemical properties and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopentadiene", "Iodine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diels-Alder adduct" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with iodine in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with methanol and hydrochloric acid to form the corresponding methoxy derivative.", "Step 3: The methoxy derivative is then reacted with sodium hydroxide to form the corresponding alcohol.", "Step 4: The alcohol is then treated with iodine and sodium bicarbonate to form the corresponding iodide.", "Step 5: The iodide is then purified by recrystallization from methanol and dried over sodium sulfate to yield 1-cyclopentyl-3-iodobicyclo[1.1.1]pentane." ] }

CAS No.

2287289-31-8

Molecular Formula

C10H15I

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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